molecular formula C22H40O2 B14578215 Docos-11-ene-3,20-dione CAS No. 61549-46-0

Docos-11-ene-3,20-dione

Cat. No.: B14578215
CAS No.: 61549-46-0
M. Wt: 336.6 g/mol
InChI Key: VGJVWRDUJUERID-UHFFFAOYSA-N
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Description

Docos-11-ene-3,20-dione is a hypothetical or sparsely documented steroid derivative characterized by a 22-carbon backbone (docosane), a double bond at position 11, and ketone groups at positions 3 and 20. This article focuses on three related compounds from the evidence: progesterone (Pregn-4-ene-3,20-dione), desoxycorticosterone (21-Hydroxypregn-4-ene-3,20-dione), and fluorometholone (9-fluoro-11β,17-dihydroxy-6α-methyl pregna-1,4-diene-3,20-dione).

Properties

CAS No.

61549-46-0

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

docos-11-ene-3,20-dione

InChI

InChI=1S/C22H40O2/c1-3-21(23)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(24)4-2/h5-6H,3-4,7-20H2,1-2H3

InChI Key

VGJVWRDUJUERID-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCCCCC=CCCCCCCCC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docos-11-ene-3,20-dione can be achieved through several methods. One common approach involves the hydrogenation, oxidation, and enzyme catalytic reduction of 11 alpha-hydroxy pregna-4-ene-3,20-dione . This method is advantageous due to its mild reaction conditions and high stereoselectivity, which avoids the generation of unwanted isomers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Docos-11-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert keto groups to hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce compounds with additional hydroxyl or keto groups, while reduction can yield hydroxylated derivatives.

Scientific Research Applications

Docos-11-ene-3,20-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Docos-11-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with receptors and other cellular components to exert their effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparative Analysis of Structurally Related Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions:

Compound Name Molecular Formula Substituents/Modifications Primary Applications Key Findings from Evidence
Progesterone C₂₁H₃₀O₂ None beyond 3,20-dione Veterinary growth promoter Residues in fat > other tissues; metabolized to glucuronides
Desoxycorticosterone C₂₁H₃₀O₃ 21-hydroxyl group Chemical intermediate Global market data tracked (1997–2046); mineralocorticoid precursor
Fluorometholone C₂₂H₂₉FO₄ 9-fluoro, 11β/17-dihydroxy, 6α-methyl, 1,4-diene Ophthalmic anti-inflammatory Overdose managed via dilution; synthetic glucocorticoid

Pharmacological and Metabolic Comparisons

Progesterone
  • Applications : Primarily used in cattle as a growth promoter via subcutaneous implants, often combined with estradiol .
  • Metabolism : Metabolites include hydroxylated derivatives and glucuronides, with reduced bioactivity compared to the parent compound. Fat tissues retain higher residues (e.g., 0.5–1.2 ppm in bovine fat) .
  • Safety : Residues in edible tissues necessitate strict withdrawal periods to avoid human endocrine disruption.
Desoxycorticosterone
  • Role: Precursor to aldosterone, involved in electrolyte balance.
  • Regulatory Status : Tracked globally for industrial consumption, with long-term projections extending to 2046 .
Fluorometholone
  • Mechanism : Fluorination at C9 and methylation at C6α enhance glucocorticoid receptor affinity and anti-inflammatory potency. The 1,4-diene structure reduces mineralocorticoid activity .
  • Clinical Use : Topical ophthalmic suspension (0.1% w/v) for treating inflammatory eye conditions. Overdose protocols emphasize dilution and poison control consultation .

Key Structural Impacts on Bioactivity

  • Hydroxylation (Desoxycorticosterone) : The 21-hydroxyl group enables conversion to aldosterone, critical for sodium retention.
  • Fluorination (Fluorometholone) : Increases metabolic stability and receptor binding, reducing systemic absorption in ocular use.
  • Double Bonds : The 1,4-diene in fluorometholone alters ring conformation, enhancing glucocorticoid specificity.

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